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molecular formula C11H10BrFO2 B8720330 Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate CAS No. 923266-16-4

Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate

Cat. No. B8720330
M. Wt: 273.10 g/mol
InChI Key: RVIHRBSFAPPZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188117B2

Procedure details

10.5 g (38.6 mmol) of 3-(4-bromo-3-fluoro-phenyl)-acrylic acid ethyl ester were dissolved in 100 mL of methanol and stirred overnight with 97 mL of aqueous 1 M sodium hydroxide solution. After removal of the methanol in vacuo the residue was acidified with concentrated hydrochloric acid. The precipitate was isolated by suction and dried in vacuo at 50° C. furnishing 8.0 g of 3-(4-bromo-3-fluoro-phenyl)-acrylic acid.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[C:9]([F:14])[CH:8]=1)C.[OH-].[Na+]>CO>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([CH:6]=[CH:5][C:4]([OH:15])=[O:3])=[CH:8][C:9]=1[F:14] |f:1.2|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)OC(C=CC1=CC(=C(C=C1)Br)F)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the methanol in vacuo the residue
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C=CC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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